molecular formula C9H7NO3 B1454327 6-Methyl-2,1-benzoxazole-3-carboxylic acid CAS No. 1204297-40-4

6-Methyl-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B1454327
CAS No.: 1204297-40-4
M. Wt: 177.16 g/mol
InChI Key: GUZYODRFXJUUNA-UHFFFAOYSA-N
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Description

6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS 1204297-40-4) is a high-purity benzoisoxazole derivative offered for research and development purposes. This compound features the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . As a functionalized 1,2-benzoisoxazole, it serves as a valuable synthetic building block in medicinal chemistry and drug discovery . The 1,2-benzoisoxazole scaffold is of significant scientific interest; functionalized derivatives are found in a variety of therapeutic agents, including some antipsychotics and anticonvulsants, highlighting the scaffold's relevance in developing new pharmacologically active molecules . Researchers utilize this carboxylic acid as a key intermediate for the synthesis of more complex compounds, leveraging its reactive functional groups for further chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYODRFXJUUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NOC(=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Summary:

  • The methyl ester is dissolved in ethanol and treated with aqueous sodium hydroxide at room temperature for 2 hours.
  • The reaction mixture is acidified with hydrochloric acid to pH ~4.
  • The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain the acid in high yield (up to 97%).

Experimental Data:

Yield (%) Reaction Conditions Notes
97% Sodium hydroxide in ethanol/water, 20°C, 2 h; acidification with HCl High purity product, used without further purification
90% Lithium hydroxide monohydrate in THF/water, 2 h Beige solid, mp 245–246 °C, confirmed by NMR
65% Lithium hydroxide in THF/methanol/water, 25°C, 2 h; acidification with HCl Solid isolated by filtration, white solid obtained

This hydrolysis approach is robust and scalable, with variations in base (NaOH, LiOH) and solvent systems (ethanol/water, THF/water/methanol) allowing flexibility depending on laboratory setup.

Construction of Benzoxazole Core via Condensation and Cyclization

The benzoxazole ring can be constructed by condensation of ortho-methoxyanilines with benzoyl chloride, followed by demethylation and cyclization under acidic conditions.

  • This three-step procedure has been used to prepare benzoxazole intermediates, which can be further functionalized to introduce the carboxylic acid group.
  • Demethylation is typically performed using boron tribromide (BBr3) in dichloromethane at low temperature, followed by cyclization promoted by pyridinium p-toluenesulfonate in toluene at elevated temperatures (around 120 °C).
  • This method allows the introduction of substituents such as methyl groups at the 6-position before cyclization.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions to introduce aryl or functional groups at the 2-position or other ring positions before final ring closure.

  • For example, Pd-catalyzed amination or cyanation reactions have been used to install amino or nitrile groups, which can be further transformed into carboxylic acids.
  • The use of Pd catalysts with ligands such as XPhos and bases like sodium tert-butoxide in solvents like toluene affords high yields (76–94%) of key intermediates.
  • Reduction of nitro groups to amines using iron powder and ammonium chloride in ethanol/water at 80 °C is a common step in these sequences.

Electrochemical and Direct Synthesis Approaches

Recent advances have demonstrated electrochemical deoxygenative reactions to synthesize oxazole rings directly from carboxylic acids and isocyanoacetates.

  • Using carboxylic acid activators such as DMAP-Tf and bases like DMAP in dichloromethane at mild temperatures (room temperature to 40 °C) can produce oxazole derivatives in excellent yields (up to 96%).
  • This method tolerates various substituents, including halogens and phosphine oxides, offering a versatile approach to substituted benzoxazoles.
  • Hydrolysis of the resulting oxazole esters under acidic conditions yields the corresponding carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of benzoxazole derivatives:

  • Heating mixtures of 4-amino-3-hydroxybenzoic acid and 1,1,1-trimethoxyethane at 100 °C under microwave conditions for 5 minutes to 1 hour yields benzoxazole carboxylic acids with high purity and yields (up to 95–100%).
  • This method offers rapid reaction times compared to conventional heating and simplifies purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Hydrolysis of methyl ester NaOH or LiOH in ethanol/water or THF/methanol 65–97 Simple, scalable, widely used
Condensation/Demethylation/Cyclization Ortho-methoxyanilines, benzoyl chloride, BBr3, acidic cyclization 32–69 (over 3 steps) Multi-step, allows substitution control
Pd-Catalyzed Cross-Coupling Pd catalysts, ligands (XPhos), bases, toluene 76–94 Enables functional group diversification
Electrochemical Deoxygenative Synthesis Carboxylic acids, isocyanoacetates, DMAP-Tf, DMAP, DCM Up to 96 Mild conditions, tolerant to substituents
Microwave-Assisted Synthesis 4-Amino-3-hydroxybenzoic acid, trimethoxyethane, 100 °C microwave 95–100 Rapid, efficient

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and reduced benzoxazole compounds .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that benzoxazole derivatives, including this compound, possess significant antimicrobial properties . This makes them potential candidates for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that derivatives of benzoxazole can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific functional groups can enhance these effects .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Synthetic Applications

6-Methyl-2,1-benzoxazole-3-carboxylic acid serves as a versatile building block in organic synthesis:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of orexin receptor antagonists, which are being explored for obesity treatment . The ability to modify its structure allows for the development of various pharmaceutical compounds.
  • Catalytic Applications : Recent advancements have reported the use of this compound in catalytic processes for synthesizing other benzoxazole derivatives using environmentally friendly methods . These methods often involve green chemistry principles, such as solvent-free reactions or the use of biodegradable catalysts.

Table 2: Synthetic Methods Involving this compound

Method DescriptionYield (%)Conditions
Nanocatalyst-assisted synthesis79–89Reflux in water
Solvent-free grinding method87–96Room temperature
Oxidative coupling with aldehydesVariableEthanol with NaOH addition

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic activity of benzoxazole derivatives against MCF-7 and HCT-116 cell lines. The results demonstrated enhanced activity when acetic acid was present at specific positions on the benzoxazole moiety, indicating potential pathways for drug development targeting cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, various benzoxazole derivatives were screened for antimicrobial activity against a panel of pathogens. The findings revealed that modifications to the benzoxazole structure significantly influenced antimicrobial potency, suggesting avenues for developing new antibiotics based on this framework .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 6-methyl-2,1-benzoxazole-3-carboxylic acid and related compounds:

Compound Name Core Heterocycle Substituents Functional Groups Key Structural Notes
This compound Benzoxazole (O) 6-Methyl Carboxylic acid (C3) High polarity due to -COOH; moderate lipophilicity from methyl group
6-Methyl-2-benzothiazolecarboxylic acid Benzothiazole (S) 6-Methyl Carboxylic acid (C2) Sulfur atom enhances π-electron delocalization; slightly higher lipophilicity than benzoxazole analogs
6-Bromo-2,1-benzoxazole-3-carboxylic acid Benzoxazole (O) 6-Bromo Carboxylic acid (C3) Bromine increases molecular weight (Br: ~80 g/mol) and introduces electron-withdrawing effects
6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid Benzoxazole (O) 6-CF3 Carboxylic acid (C3) CF3 group strongly electron-withdrawing; enhances acidity of -COOH
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate Benzoxazole (O) 2-Methyl, 6-COOCH3 Ester (C6) Ester group increases lipophilicity; hydrolytically labile compared to -COOH

Notes:

  • Heteroatom Influence : Replacing oxygen in benzoxazole with sulfur (as in benzothiazole) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity increase polarizability and may enhance binding to biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, CF3) at the 6-position increase the acidity of the carboxylic acid group (lower pKa) and influence solubility. Methyl groups contribute to moderate lipophilicity .

Physicochemical Properties

  • Solubility : The carboxylic acid group in this compound improves water solubility compared to ester derivatives (e.g., methyl ester in ). However, bromo and trifluoromethyl substituents reduce solubility due to increased hydrophobicity .
  • Acidity : The pKa of the carboxylic acid is influenced by substituents. For example, the CF3 group in 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid likely lowers the pKa further compared to the methyl-substituted analog .

Biological Activity

6-Methyl-2,1-benzoxazole-3-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions
Benzoxazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant changes in cellular functions and biochemical pathways. The compound has been shown to inhibit specific bacterial enzymes, leading to antimicrobial effects.

Mode of Action
The mode of action for this compound typically involves binding to its target biomolecules, which alters their function. For instance, it can inhibit enzyme activity by blocking substrate access at the active site. This inhibition can trigger downstream effects such as apoptosis in cancer cells through the activation of specific signaling pathways.

Cellular Effects
Research indicates that this compound influences critical cellular processes like gene expression and metabolism. In cancer cell lines, it has been observed to induce apoptosis, showcasing its potential as an anticancer agent.

Stability and Dosage Effects
The stability of this compound under laboratory conditions is notable; however, its biological activity may diminish over time due to degradation. Dosage also plays a critical role in its efficacy. Lower doses have demonstrated significant antimicrobial and anticancer activities with minimal adverse effects observed in animal models.

Comparative Biological Activity

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
BenzoxazoleBasic structureLimited activity
2-MethylbenzoxazoleMethyl at 2-positionModerate activity
3-CarboxybenzoxazoleCarboxylic acid at 3-positionVariable activity
This compound Methyl and carboxylic acid groupsEnhanced solubility and biological activity

The presence of both a methyl group and a carboxylic acid group in this compound enhances its solubility and reactivity compared to its analogs, making it a versatile candidate for further research.

Research Findings

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it exhibited antimicrobial activity against Bacillus subtilis and Candida albicans, showcasing its potential for developing new antibiotics . Additionally, cytotoxicity assays demonstrated that this compound can effectively inhibit cancer cell proliferation in various cell lines.

Case Study: Anticancer Activity

A study involving the evaluation of different benzoxazole derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that this compound has a promising IC50 value comparable to established chemotherapeutic agents. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM .

Q & A

What are the optimized synthetic routes for 6-Methyl-2,1-benzoxazole-3-carboxylic acid, and how can reaction yields be improved?

Answer:
The synthesis typically involves cyclization of precursor o-aminophenol derivatives with methyl-substituted keto acids. For example, condensation of 2-amino-5-methylphenol with 3-ketocarboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) at 80–120°C forms the benzoxazole core. Post-synthetic purification via recrystallization (ethanol/water) or silica gel chromatography ensures high purity. Yields can be optimized by controlling stoichiometry, reaction time, and catalyst choice. Analogous syntheses of bromo- and trifluoromethyl-substituted benzoxazole-carboxylic acids demonstrate the feasibility of this approach .

How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., from DMSO or ethanol) are analyzed at low temperatures (100 K) to minimize thermal motion. The SHELX suite (SHELXL) refines the structure, enabling precise measurement of bond lengths, angles, and hydrogen-bonding networks. This method has been validated for structurally related compounds, providing insights into tautomeric forms and intermolecular interactions critical for drug design .

What methodologies are effective for functionalizing the carboxylic acid moiety to create bioactive derivatives?

Answer:
Key derivatization strategies include:

  • Esterification: React with thionyl chloride followed by alcohol addition.
  • Amidation: Activate with EDCl/HOBt and couple with amines.
  • Metal-catalyzed cross-coupling: Introduce aryl/alkyl groups via Suzuki-Miyaura reactions.
    Building block catalogs highlight successful synthesis of analogs (e.g., 6-bromo and 6-trifluoromethyl derivatives), enabling structure-activity relationship (SAR) studies .

Which in vitro models are appropriate for evaluating anti-proliferative activity, and what endpoints should be measured?

Answer:
Prostate cancer cell lines (PC-3, LNCaP) are suitable. Key assays:

  • MTT assay for IC50 determination.
  • Flow cytometry (Annexin V/PI staining) for apoptosis quantification.
  • Western blotting to monitor autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition.
    Studies on related benzoxazole derivatives show dose-dependent autophagy induction and mTOR suppression, suggesting analogous mechanisms .

How can researchers resolve discrepancies in NMR spectral data during characterization?

Answer:
Discrepancies may arise from tautomerism or solvent effects. Recommended steps:

Acquire spectra in DMSO-d6 and CDCl3 to assess solvent-dependent shifts.

Use 2D NMR (COSY, HSQC) to confirm spin systems.

Compare experimental data with DFT-computed spectra.
Consistent integration of methyl protons (δ 2.5–2.7 ppm) and aromatic signals validates purity. Contradictory peaks may require HPLC purification (C18 column, acetonitrile/water gradient) .

What storage conditions are required to maintain long-term stability?

Answer:
Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Periodic stability checks via HPLC (retention time consistency) and FTIR (carboxylic O-H stretch at 2500–3000 cm⁻¹) are advised. Safety guidelines for analogous acids recommend avoiding humidity and strong bases .

What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Answer:
Combine:

  • siRNA knockdown of autophagy genes (ATG5, Beclin-1) to assess dependency.
  • Co-treatment with autophagy inhibitors (chloroquine) to differentiate cytostatic vs. cytotoxic effects.
  • Metabolic profiling (Seahorse assay) to evaluate mitochondrial respiration.
    Studies on related compounds demonstrate mTOR pathway inhibition and autophagy induction as key mechanisms .

How can molecular docking predict interactions with potential protein targets?

Answer:
Use AutoDock Vina to dock the compound into active sites (e.g., mTOR, PI3K). Key steps:

Prepare ligand/receptor files (PDBQT format).

Define binding pockets using co-crystallized inhibitors.

Score poses via binding energy (ΔG) and analyze hydrogen bonds/π-π interactions.
Validate with MD simulations (100 ns). While direct studies are lacking, analogous workflows identify benzoxazole-carboxylic acids as kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,1-benzoxazole-3-carboxylic acid
Reactant of Route 2
6-Methyl-2,1-benzoxazole-3-carboxylic acid

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